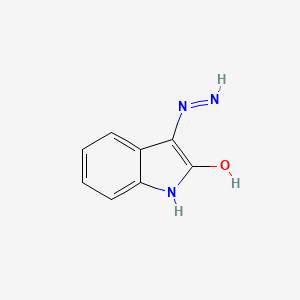

Isatin 3-hydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-diazenyl-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSQYVPIKHBAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178327 | |

| Record name | Indole-2,3-dione, 3-hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-44-8 | |

| Record name | Indole-2,3-dione, 3-hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2365-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2,3-dione, 3-hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISATIN 3-HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isatin 3-Hydrazones: A Comprehensive Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. Among these derivatives, isatin 3-hydrazones have emerged as a particularly promising class of compounds. This technical guide provides an in-depth overview of the synthesis, chemical properties, and significant biological activities of isatin 3-hydrazones, supported by experimental protocols and quantitative data.

Chemical Properties and Characterization

Isatin 3-hydrazones are organic compounds characterized by the molecular formula C₈H₇N₃O and a molecular weight of approximately 161.16 g/mol .[1] Their structure features an indoline heterocyclic core with a hydrazone functional group at the C-3 position.[1][2] These compounds typically exist as crystalline solids.[1]

Solubility and Physical Properties: Isatin 3-hydrazones exhibit limited solubility in water but are soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1] They are generally stable under standard storage conditions.[1]

Table 1: Physical and Thermodynamic Properties of Isatin 3-Hydrazone

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Density | 1.49 g/cm³ | [1] |

| Boiling Point (predicted) | 424.8 °C at 760 mmHg | [1] |

| Flash Point | 210.7 °C | [1] |

| CAS Registry Number | 2365-44-8 | [1] |

Spectroscopic Characterization: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of isatin 3-hydrazones.

-

IR Spectroscopy: Key vibrational bands include N-H stretching (3243–3122 cm⁻¹), C=O stretching of the lactam group (1760–1721 cm⁻¹), and C=N stretching of the hydrazone group (1625–1610 cm⁻¹).[1][3]

-

¹H NMR Spectroscopy: Characteristic signals include the indole N-H proton (10.86–11.03 ppm), the azomethine proton (8.62–9.01 ppm), and aromatic protons (6.55–8.22 ppm).[1][3]

-

¹³C NMR Spectroscopy: The indole C=O carbon typically resonates at 164.65–165.32 ppm, while the azomethine C=N carbon appears at 159.12–164.74 ppm.[3]

Synthesis of Isatin 3-Hydrazones

The primary method for synthesizing isatin 3-hydrazones is the condensation reaction between an isatin derivative and a hydrazine derivative.[2] The high reactivity of the carbonyl group at the C-3 position of the isatin ring facilitates this reaction.[4]

General Synthesis Workflow

The synthesis can be visualized as a straightforward workflow.

Caption: General workflow for the synthesis of isatin 3-hydrazones.

Experimental Protocols

Protocol 1: Conventional Synthesis This method involves heating the reactants under reflux.

-

Reactant Mixture: In a round-bottom flask, combine the substituted isatin (1 mmol) and the corresponding hydrazine derivative (1 mmol) in a suitable solvent, such as absolute ethanol (7 mL).[5]

-

Catalyst Addition (Optional): Add a catalytic amount of an acid, such as a few drops of glacial acetic acid or trifluoroacetic acid (20 mol%), to the mixture.[4][5]

-

Reflux: Heat the reaction mixture at reflux for a specified period, typically ranging from 2 to 3 hours.[5][6]

-

Work-up: After cooling the solution to room temperature, the precipitated product is collected by filtration.[4]

-

Purification: The crude product is washed with a suitable solvent, such as diethyl ether, and then dried under vacuum to yield the pure this compound.[4][5]

Protocol 2: Microwave-Assisted Synthesis Microwave irradiation can significantly reduce reaction times and improve yields.[1]

-

Reactant Mixture: Combine the isatin and hydrazine derivative in a microwave-safe vessel with a minimal amount of solvent.

-

Irradiation: Subject the mixture to microwave irradiation at a specified power and temperature for a short duration (typically a few minutes).

-

Work-up and Purification: Follow the same work-up and purification steps as in the conventional method.

Biological Activities and Properties

Isatin 3-hydrazones exhibit a wide array of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial effects of isatin 3-hydrazones against a range of pathogens.

-

Antibacterial Activity: Certain triethylammonium isatin hydrazones have shown activity against Staphylococcus aureus and Bacillus cereus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with some compounds exhibiting higher potency than the reference drug norfloxacin.[5][7] Phenolic isatin-3-hydrazones containing a quaternary ammonium center have also demonstrated significant bactericidal activity against Gram-positive bacteria.[4] Some Schiff base derivatives of this compound also show good antibacterial activity.[8]

-

Antifungal Activity: Isatin-3-hydrazone derivatives have also been reported to possess antifungal properties.[8]

Table 2: Antimicrobial Activity of Selected Isatin 3-Hydrazones (MIC in µg/mL)

| Compound | S. aureus | B. cereus | MRSA | Reference |

| 3a (octyl ammonium) | >Norfloxacin | - | Effective | [4] |

| 3e (acetal ammonium) | >Norfloxacin | - | Effective | [4] |

| 3m (brucine ammonium) | >Norfloxacin | - | Effective | [4] |

| Norfloxacin (ref.) | - | - | - | [4] |

Note: Specific MIC values were not provided in a comparable format across all studies, but the relative effectiveness was noted.

Anticancer Activity

The cytotoxic effects of isatin 3-hydrazones against various cancer cell lines are well-documented.

-

Mechanism of Action: The anticancer activity of some derivatives is associated with the induction of apoptosis through the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS) in tumor cells.[9] Certain compounds also act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10]

-

Activity against various cell lines: Derivatives have shown cytotoxicity against human breast adenocarcinoma (MCF-7), human ovary adenocarcinoma (A2780), human malignant melanoma (A375), and colon adenocarcinoma (HT-29) cell lines.[2][10][11] For instance, compounds with halogen substituents at the 2,6-position of the C-ring have been found to be particularly potent against MCF-7 cells.[10]

Table 3: Anticancer Activity of Selected Isatin 3-Hydrazones (IC₅₀ in µM)

| Compound | MCF-7 | A2780 | HT-29 | Reference |

| 4j (2,6-dichlorophenyl) | 1.51 ± 0.09 | - | - | [10] |

| 4k (2,6-difluorophenyl) | 3.56 ± 0.31 | - | - | [10] |

| 4e (4-chlorophenyl) | 5.46 ± 0.71 | 18.96 ± 2.52 | - | [10] |

| Compound 20 | - | - | ~22-30 | [11] |

| Compound 35 | - | - | ~22-30 | [11] |

Anticonvulsant Activity

Isatin-based derivatives have been reported to possess significant anticonvulsant properties.[12]

-

Models: The anticonvulsant activity is typically evaluated using models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model.[12][13][14]

-

Efficacy: Many newly synthesized derivatives have shown significant protection against seizures in these models, with some compounds increasing the latency of convulsions and reducing their duration.[12] For example, 3-(4-chloro-phenylimino)-5-methyl-1,3-dihydro-indol-2-one was identified as a potent compound with an ED₅₀ of 53.61 mg/kg in the MET test.[14]

Table 4: Anticonvulsant Activity of a Selected Isatin Derivative

| Compound | Test Model | ED₅₀ (mg/kg) | Protection (%) at 100 mg/kg | Reference |

| 3-(4-chloro-phenylimino)-5-methyl-1,3-dihydro-indol-2-one | MET | 53.61 | 87 | [14] |

Structure-Activity Relationships (SAR)

The biological activity of isatin 3-hydrazones is significantly influenced by the nature and position of substituents on the isatin ring and the hydrazone moiety.

Caption: Key areas for modification influencing biological activity.

-

Antimicrobial Activity: The introduction of a quaternary ammonium center in the hydrazone side chain has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[4][5]

-

Anticancer Activity: Halogen substitution on the phenyl ring attached to the hydrazone moiety, especially at the 2 and 6 positions, leads to potent cytotoxicity against breast cancer cells.[10]

-

Anticonvulsant Activity: The substitution pattern on the phenyl ring of the side chain plays a crucial role. For instance, weak electron-donating groups like chlorine at the 4th position can enhance anticonvulsant effects.[15]

Conclusion

Isatin 3-hydrazones represent a versatile and highly valuable scaffold in medicinal chemistry. The straightforward synthesis, coupled with the wide range of tunable biological activities, makes them a focal point for the development of new therapeutic agents. The data presented in this guide underscores the potential of these compounds as antimicrobial, anticancer, and anticonvulsant agents. Further research focusing on lead optimization and mechanistic studies will undoubtedly pave the way for the clinical application of this compound derivatives.

References

- 1. Buy this compound | 2365-44-8 [smolecule.com]

- 2. This compound | 2365-44-8 | Benchchem [benchchem.com]

- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, Antimicrobial Activity Of Some Isatin-3hydrazone Schiff Base [journalijar.com]

- 9. mdpi.com [mdpi.com]

- 10. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. sciepub.com [sciepub.com]

- 14. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]

Isatin 3-Hydrazone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, Isatin 3-hydrazone serves as a crucial scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core chemical characteristics of this compound, including its synthesis, physicochemical properties, and spectral data. Detailed experimental protocols, data summaries, and visualizations are presented to support researchers in the fields of medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound, with the systematic IUPAC name 3-hydrazinylideneindolin-2-one, is a derivative of isatin where the carbonyl group at the 3-position has been condensed with hydrazine.[1] This modification introduces a reactive hydrazone moiety, making it a versatile intermediate for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2365-44-8 | [1] |

| Molecular Formula | C₈H₇N₃O | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| Melting Point | 220 °C | |

| Boiling Point (Predicted) | 424.8 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.49 g/cm³ | [1] |

| Flash Point (Predicted) | 210.7 °C | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | [1] |

| Appearance | Yellow crystalline solid |

Synthesis of this compound

The conventional synthesis of this compound involves the condensation reaction between isatin and hydrazine hydrate.[1][4] The reaction is typically carried out in an alcoholic solvent.

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on methodologies reported in the literature.[5]

Materials:

-

Isatin (Indole-2,3-dione)

-

Hydrazine hydrate (98-99%)

-

Absolute Methanol or Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Cooling bath (ice bath or refrigerator)

Procedure:

-

Dissolve Isatin (1 equivalent) in absolute methanol or ethanol in a round-bottom flask with vigorous stirring to create a solution or suspension.

-

To this mixture, add hydrazine hydrate (2 equivalents) in a single portion.

-

Heat the reaction mixture to reflux and maintain for a period of 10 minutes to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature and then place it in a cooling bath or refrigerator to facilitate the precipitation of the product.

-

Collect the resulting yellow crystalline solid by filtration.

-

Wash the precipitate with cold water and then with a small amount of cold alcohol to remove any unreacted starting materials.

-

Dry the purified this compound product under vacuum.

Caption: General Synthesis Workflow for this compound.

Spectral Characteristics

The structure of this compound and its derivatives is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Frequency Range (cm⁻¹) | Reference |

| N-H stretch (amino group) | 3243 - 3122 | [1] |

| C=O stretch (lactam) | ~1700 | [6] |

| C=O stretch (hydrazide in derivatives) | ~1666 - 1685 | [6][7] |

| C=N stretch | ~1618 | [6] |

| C=C stretch (aromatic) | ~1624 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of this compound derivatives. The chemical shifts can vary depending on the solvent and substituents.

Table 3: Representative ¹H NMR Chemical Shifts for this compound Derivatives (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Lactam N-H | ~10.36 - 11.95 | singlet | [5][6] |

| Hydrazone N-H | ~10.54 - 12.83 | singlet | [5][8] |

| Aromatic H | ~6.9 - 7.9 | multiplet | [5][6] |

Table 4: Representative ¹³C NMR Chemical Shifts for an this compound Derivative (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O (lactam) | 161.8 | [5] |

| C=N | 128.8 | [5] |

| Aromatic C | 109.2 - 140.1 | [5] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation patterns of this compound.

Table 5: Mass Spectrometry Data for this compound

| Ion | m/z | Reference |

| [M+H]⁺ | 162 | [1] |

| Base Peak (loss of N₂) | 148 | [1] |

Biological Activities and Signaling Pathways

Isatin 3-hydrazones exhibit a wide range of biological activities, making them a promising scaffold for drug discovery. These activities include antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[7][8][9]

Anticancer Activity

Several derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, such as MCF7 (human breast adenocarcinoma) and A2780 (human ovary adenocarcinoma).[4] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[4] For instance, certain Isatin 3-hydrazones act as Type II ATP competitive inhibitors of CDK2.[4] They can also inhibit receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and FLT-3.[10]

Caption: Inhibition of CDK2 by this compound Derivatives.

Antimicrobial Activity

Isatin 3-hydrazones have shown promising activity against various bacterial strains, including Staphylococcus aureus, Bacillus cereus, and methicillin-resistant S. aureus (MRSA).[7][8] The presence of a quaternary ammonium center in some derivatives enhances their antimicrobial properties.[7] These compounds are also being investigated for their ability to regulate biofilm formation, a key factor in bacterial resistance.[11]

Conclusion

This compound is a synthetically accessible and versatile chemical entity with a rich pharmacological profile. Its core structure can be readily modified to generate a diverse library of compounds with potent biological activities. The data and protocols presented in this guide aim to provide a solid foundation for researchers and professionals engaged in the design and development of novel therapeutics based on the this compound scaffold. Further exploration of its derivatives and their mechanisms of action will undoubtedly lead to the discovery of new and effective drugs.

References

- 1. Buy this compound | 2365-44-8 [smolecule.com]

- 2. This compound | C8H7N3O | CID 16906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isatin hydrazone | C8H7N3O | CID 3985529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.longwood.edu [digitalcommons.longwood.edu]

Spectroscopic Analysis of Isatin 3-Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Isatin 3-hydrazone (C₈H₇N₃O), a versatile heterocyclic compound widely utilized as a scaffold in medicinal chemistry. Its derivatives have shown a remarkable range of biological activities, making the precise characterization of its core structure essential. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its structural confirmation and purity assessment. The following tables summarize the key characteristic signals and absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of this compound in solution.[1] The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Reference |

| Indole N-H | 10.86 - 11.03 | Singlet | [1][2][3] |

| Azomethine C-H (=N-NH₂) | 8.62 - 9.01 | Singlet | [1][2][3] |

| Aromatic Protons | 6.55 - 8.22 | Multiplet | [1][2][3] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) Range (ppm) | Reference |

| Carbonyl C=O (Lactam) | 164.65 - 165.32 | [1][2][3] |

| Azomethine C=N | 159.12 - 164.74 | [1][2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[4] The characteristic absorption bands confirm the presence of N-H, C=O, and C=N groups.

Table 3: IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Reference |

| N-H Stretch (Amine/Amide) | 3243 - 3122 | [2][3][4] |

| C=O Stretch (Lactam) | 1760 - 1721 | [2][3][4] |

| C=N Stretch (Azomethine) | 1625 - 1610 | [2][3][4] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.[1] The molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol .[1][5]

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Notes | Reference |

| [M+H]⁺ | 162 | Molecular ion peak in positive ion mode.[1] | [1] |

| [M-N₂]⁺ | 148 | Common base peak, corresponding to the loss of nitrogen.[1] | [1] |

Experimental Protocols

Accurate data acquisition relies on standardized experimental procedures. The following sections detail the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

This compound is typically synthesized via a condensation reaction between isatin and a hydrazine source.[1]

Materials:

-

Isatin

-

Hydrazine hydrate (55% or similar)

-

Solvent (e.g., Ethylene glycol, Methanol)

-

Glacial acetic acid (catalyst, if using methanol)

Procedure (Methanol Solvent):

-

Dissolve Isatin in methanol in a round-bottom flask.

-

Add a slight molar excess (e.g., 1.2 equivalents) of hydrazine hydrate to the solution.[6]

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to facilitate precipitation.

-

Collect the resulting solid product by vacuum filtration.

-

Wash the solid with cold methanol or water to remove any unreacted starting materials.

-

Dry the purified this compound product under vacuum.

Spectroscopic Analysis Methodology

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7]

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[8]

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[7][8]

2. IR Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[7][9] Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture) at a low concentration.[8]

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[8]

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Accurate mass measurements can be performed using a high-resolution mass spectrometer.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Buy this compound | 2365-44-8 [smolecule.com]

- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 2365-44-8 | Benchchem [benchchem.com]

- 5. thinkswap.com [thinkswap.com]

- 6. epublications.vu.lt [epublications.vu.lt]

- 7. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. asianpubs.org [asianpubs.org]

Isatin 3-hydrazone molecular structure and formula

An In-depth Technical Guide to the Molecular Structure and Formula of Isatin 3-hydrazone

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's structural features, offers a summary of its quantitative data, and provides standardized experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

This compound is an organic compound derived from the condensation reaction between isatin and hydrazine.[1] Its molecular structure is characterized by an indoline heterocyclic core with a hydrazone functional group (-C=N-NH₂) substituted at the C3 position and a lactam carbonyl group at the C2 position.[1] This arrangement of functional groups makes it a versatile scaffold in medicinal chemistry.[2]

The compound exhibits tautomerism, existing in equilibrium between the hydrazone and the azo-enol form (3-diazenyl-1H-indol-2-ol).[1][3] Geometric isomerism is also possible due to the C=N double bond in the hydrazone moiety.[1]

Molecular Formula: C₈H₇N₃O[1][3][4]

IUPAC Name: 3-diazenyl-1H-indol-2-ol[1][3]

Synonyms: (3Z)-3-hydrazinylidene-2,3-dihydro-1H-indol-2-one, 3-Hydrazonoindolin-2-one, Isatin β-hydrazone.[3][4][5]

CAS Registry Number: 2365-44-8[1][3][5]

Data Presentation

The quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical and Computational Data

| Property | Value | Reference |

| Molecular Weight | 161.16 g/mol | [1][3][4] |

| Monoisotopic Mass | 161.058911855 Da | [3][4][6] |

| Topological Polar Surface Area | 72.2 Ų | [3][4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Complexity | 185 | [3][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=N | [1][4][6] |

| InChI | InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H | [1][3][4] |

| InChI Key | KWSQYVPIKHBAQV-UHFFFAOYSA-N | [1][3][4] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | P 21 21 21 | [1][3] |

| Unit Cell Dimension 'a' | 4.7211 Å | [1][3] |

| Unit Cell Dimension 'b' | 11.4263 Å | [1][3] |

| Unit Cell Dimension 'c' | 13.3693 Å | [1][3] |

| Unit Cell Angles (α, β, γ) | 90.00 ° | [1][3] |

| Z Value | 4 | [3] |

Table 3: Spectroscopic Data

| Technique | Observed Signal (δ in ppm, ν in cm⁻¹) | Assignment | Reference |

| ¹H NMR | 10.86 - 11.03 (s, 1H) | Indole N-H | [1] |

| 8.62 - 9.01 (s, 1H) | Azomethine proton (-CH=N) | [1] | |

| 6.85 - 7.81 (m) | Aromatic protons | [7] | |

| IR | ~3238 (ν) | N-H stretching | [8] |

| ~1700 (ν) | C=O stretching (lactam) | [8] | |

| ~1618-1624 (ν) | C=N stretching | [8] | |

| Mass Spectrometry (ESI) | m/z 162 [M+H]⁺ | Molecular ion peak | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of isatin with hydrazine hydrate.[9]

Materials:

-

Isatin (1 equivalent)

-

Hydrazine hydrate (1.2 equivalents)

-

Methanol or Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Suspend isatin (1 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add hydrazine hydrate (1.2 eq.) to the suspension.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][10]

-

After the reaction is complete (indicated by the disappearance of the isatin spot on TLC), cool the mixture to room temperature.

-

The resulting precipitate (a yellow solid) is collected by vacuum filtration.

-

Wash the collected solid with cold methanol or ethanol to remove unreacted starting materials and impurities.[9]

-

Dry the purified product in a vacuum oven or in open air. The product is typically obtained in good to excellent yields (75-99%).[9]

Characterization Methods

The structure and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Performed using KBr pellets. The spectrum should confirm the presence of key functional groups: N-H stretching (around 3238 cm⁻¹), C=O lactam stretching (around 1700 cm⁻¹), and C=N hydrazone stretching (around 1618 cm⁻¹).[8][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is expected to show characteristic signals for the indole NH proton (δ 10.86-11.03), the aromatic protons, and the azomethine proton.[1][11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 162.[1][11]

-

Elemental Analysis: Combustion analysis is performed to determine the elemental composition (C, H, N), which should correspond to the molecular formula C₈H₇N₃O.[12]

-

Melting Point: The melting point of the purified compound is determined and compared with literature values (e.g., 230–231 °C) as an indicator of purity.[9]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthesis of this compound from Isatin and Hydrazine.

References

- 1. Buy this compound | 2365-44-8 [smolecule.com]

- 2. This compound | 2365-44-8 | Benchchem [benchchem.com]

- 3. This compound | C8H7N3O | CID 16906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isatin 3-hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isatin 3-hydrazone, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and diverse biological activities, supported by experimental data and protocols.

Chemical Identification and Properties

This compound, also known as 1H-Indole-2,3-dione, 3-hydrazone, is a derivative of isatin, a bicyclic compound containing a fused benzene and pyrrole ring.[1] The presence of a hydrazone moiety at the C-3 position of the isatin core is crucial for its biological activities.[2]

| Property | Value | Reference |

| CAS Number | 2365-44-8 | [1][2] |

| Molecular Formula | C₈H₇N₃O | [2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| IUPAC Name | (3Z)-3-hydrazinylidene-1,3-dihydro-2H-indol-2-one | |

| InChI Key | KWSQYVPIKHBAQV-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NN)C(=O)N2 | [3] |

| Melting Point | 248-250 °C | [3] |

Note: Another CAS number, 935688-20-3, is also associated with a substance named this compound, which may refer to a different isomer or form.[4]

Synthesis of this compound and its Derivatives

The primary method for synthesizing this compound is the condensation reaction between isatin (1H-indole-2,3-dione) and hydrazine hydrate.[1][2] This reaction targets the reactive carbonyl group at the C-3 position of the isatin molecule. Modifications to the isatin core or the hydrazine component allow for the synthesis of a wide range of derivatives with tailored properties.[1]

A common procedure involves refluxing a mixture of isatin and hydrazine hydrate in a suitable solvent, such as ethanol or methanol.[1][2]

Materials:

-

Isatin

-

Hydrazine hydrate (99%)

-

Ethanol

Procedure:

-

Dissolve isatin (0.01 mol) in ethanol.

-

Add hydrazine hydrate (0.015 mol) to the solution.

-

Reflux the mixture for 10 minutes.[5]

-

After cooling, the resulting precipitate of this compound is filtered, washed with cold ethanol, and dried.

Further modifications can be made to the this compound scaffold. For instance, N-substituted amino acid hydrazone-isatin derivatives can be synthesized, which have shown promising antioxidant and anticancer activities.[6] Another common derivatization involves the reaction of this compound with various aldehydes to form Schiff bases.[7]

Example Protocol for Synthesis of Isatin-3-[N²-(chloroacetyl)]hydrazones: [8]

-

Isatin hydrazone (0.01 mol) is heated under reflux with chloroacetyl chloride (0.01 mol) in dry benzene.

-

The reaction is carried out under anhydrous conditions for 2 hours.

-

The resulting product is filtered, washed with benzene, and purified by recrystallization from acetone.

This intermediate can then be reacted with various secondary amines to produce a diverse library of isatin hydrazone derivatives.[8]

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.

Isatin hydrazones have demonstrated significant activity against various bacterial strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| Triethylammonium isatin hydrazone derivatives | Staphylococcus aureus | Activity higher than or at the level of norfloxacin | [9][10] |

| Triethylammonium isatin hydrazone derivatives | Bacillus cereus | Activity higher than or at the level of norfloxacin | [9][10] |

| Phenolic isatin-3-hydrazones (3a, 3b, 3e, 3f, 3l, 3m) | S. aureus (including MRSA) | MIC 2-4 times higher than norfloxacin | [11] |

| Isatin-pyrazole hydrazone (PS9) | Enterococcus faecalis | 3.9 | [12] |

| Isatin-pyrazole hydrazone (PS9) | Bacillus subtilis | 7.8 | [12] |

| Isatin-pyrazole hydrazone (PS9) | Staphylococcus aureus | 7.8 | [12] |

Several studies have highlighted the cytotoxic effects of isatin hydrazones against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4j (Isatin-hydrazone derivative) | MCF7 (breast adenocarcinoma) | 1.51 ± 0.09 | [13] |

| 4k (Isatin-hydrazone derivative) | MCF7 (breast adenocarcinoma) | 3.56 ± 0.31 | [13] |

| 4e (Isatin-hydrazone derivative) | MCF7 (breast adenocarcinoma) | 5.46 ± 0.71 | [13] |

| 4e (Isatin-hydrazone derivative) | A2780 (ovary adenocarcinoma) | 18.96 ± 2.52 | [13] |

| Compound 1 (3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one) | EGFR | 0.269 | [14] |

| Compound 1 (3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one) | VEGFR-2 | 0.232 | [14] |

| Compound 2 (3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one) | EGFR | 0.369 | [14] |

| Compound 2 (3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one) | VEGFR-2 | 0.266 | [14] |

Isatin hydrazones have been identified as inhibitors of key enzymes involved in cell cycle regulation and bacterial metabolism.

| Compound | Enzyme | Kᵢ or IC₅₀ (µM) | Reference |

| 4j (Isatin-hydrazone derivative) | CDK2 | IC₅₀ = 0.245 | [13] |

| 4k (Isatin-hydrazone derivative) | CDK2 | IC₅₀ = 0.300 | [13] |

| PS9 (Isatin-pyrazole hydrazone) | MtMetAP1c | Kᵢ = 0.31 | [12] |

| PS9 (Isatin-pyrazole hydrazone) | EfMetAP1a | Kᵢ = 6.93 | [12] |

| PS9 (Isatin-pyrazole hydrazone) | SpMetAP1a | Kᵢ = 0.37 | [12] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isatin hydrazones stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Certain isatin hydrazones act as potent inhibitors of CDK2, a key regulator of the cell cycle.[13] By binding to the ATP-binding pocket of CDK2, these compounds can halt cell cycle progression, leading to apoptosis in cancer cells.

Isatin, the precursor to this compound, and its derivatives are known to regulate biofilm formation in bacteria.[15] This is thought to occur through interference with quorum sensing, a bacterial communication system that coordinates gene expression, including those involved in biofilm development.

Future Perspectives

The structural versatility and broad range of biological activities make this compound and its derivatives a promising scaffold for the development of new therapeutic agents. Future research will likely focus on optimizing their potency and selectivity for specific targets, as well as exploring their potential in combination therapies. Green chemistry approaches to their synthesis could also enhance their viability for large-scale production.[1]

References

- 1. This compound | 2365-44-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 2365-44-8 [smolecule.com]

- 3. commonchemistry.cas.org [commonchemistry.cas.org]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.longwood.edu [digitalcommons.longwood.edu]

Biological Activities of Isatin 3-Hydrazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, isatin 3-hydrazones have garnered significant attention for their broad pharmacological spectrum. The introduction of a hydrazone moiety at the C3 position of the isatin core provides a versatile platform for structural modifications, leading to compounds with potent anticancer, antimicrobial, antiviral, and anticonvulsant properties. This technical guide provides a comprehensive overview of the biological activities of isatin 3-hydrazone derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Activities

This compound derivatives have been extensively evaluated for a range of biological activities. The key therapeutic areas where these compounds have shown promise are detailed below.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through intrinsic pathways and the inhibition of key cell cycle regulators.[1][2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values of representative compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4j | MCF7 (Breast) | 1.51 ± 0.09 | [3] |

| 4k | MCF7 (Breast) | 3.56 ± 0.31 | [3] |

| 4e | MCF7 (Breast) | 5.46 ± 0.71 | [3] |

| 4e | A2780 (Ovary) | 18.96 ± 2.52 | [3] |

| Compound 8 | A549 (Lung) | 42.43 | [4] |

| Compound 14 | A549 (Lung) | 115.00 | [4] |

| Compound 5 | HepG2 (Liver) | 107.90 | [4] |

| Compound 7 | HepG2 (Liver) | 152.90 | [4] |

| HI 5 | MCF7 (Breast) | 1.15 | [2] |

Antimicrobial Activity

Isatin 3-hydrazones have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often associated with the disruption of microbial cell processes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives is commonly assessed by measuring the diameter of the zone of inhibition in agar diffusion assays.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Ve | Bacillus subtilis | 20 | [5] |

| Ve | Staphylococcus aureus | 16 | [5] |

| Ve | Escherichia coli | 18 | [5] |

| Vi | Bacillus subtilis | 14 | [5] |

| Vi | Staphylococcus aureus | 12 | [5] |

| Vi | Escherichia coli | 15 | [5] |

| VIIIb | Staphylococcus aureus | High activity | [6] |

| VIIIc | Staphylococcus aureus | High activity | [6] |

| VIIId | Staphylococcus aureus | High activity | [6] |

| VIIIg | Staphylococcus aureus | High activity | [6] |

Anticonvulsant Activity

Several this compound derivatives have been screened for their potential to manage seizures, showing promising results in preclinical models of epilepsy.

Quantitative Anticonvulsant Activity Data

The anticonvulsant potential is often evaluated by determining the median effective dose (ED50) required to protect against induced seizures.

| Compound ID | Animal Model | ED50 (mg/kg) | Reference |

| Compound 10 | Metrazol-induced convulsions (MET) | 53.61 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general and straightforward method for the synthesis of this compound derivatives involves the condensation of an appropriate isatin with a hydrazine derivative.[8][9]

General Protocol:

-

Dissolve the substituted isatin (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired hydrazine hydrate or substituted hydrazine (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Reflux the reaction mixture for a period ranging from 15 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., DMF/water).[10]

Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity Evaluation: Agar Well/Disk Diffusion Method

This method is widely used to determine the antimicrobial activity of chemical compounds.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacterial cultures.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate.

-

Compound Application:

-

Well Diffusion: Create wells in the agar using a sterile cork borer and add a defined volume of the test compound solution into each well.

-

Disk Diffusion: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the agar surface.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the well or disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticonvulsant Activity Screening

Preclinical evaluation of anticonvulsant activity is commonly performed using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure models in rodents.[10][11]

Maximal Electroshock (MES) Seizure Test Protocol:

-

Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

-

Compound Administration: Administer the this compound derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a standard drug group (e.g., phenytoin) should be included.

-

Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal. Place corneal electrodes on the eyes.[12][13]

-

Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[12][14]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[12]

-

Data Analysis: Determine the percentage of protected animals at each dose and calculate the ED50 value.

Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol:

-

Animal Preparation: Use adult male mice or rats.

-

Compound Administration: Administer the test compound and controls as in the MES test.

-

PTZ Injection: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce clonic seizures.[11]

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and duration of clonic seizures. The absence of clonic seizures for at least 5 seconds is considered protection.[11]

-

Data Analysis: Calculate the percentage of protected animals and determine the ED50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design and development.

Anticancer Signaling Pathways

The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Pathway:

Many this compound derivatives trigger the intrinsic pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[15][16]

Caption: Intrinsic apoptosis pathway induced by Isatin 3-hydrazones.

Cell Cycle Arrest Pathway (CDK2 Inhibition):

Certain this compound derivatives act as inhibitors of cyclin-dependent kinase 2 (CDK2).[3][6] CDK2 is a key regulator of the G1/S phase transition in the cell cycle. By inhibiting CDK2, these compounds can halt cell cycle progression and prevent cancer cell proliferation.[2]

References

- 1. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of Isatin 3-Hydrazone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a versatile endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Among these, isatin 3-hydrazones have garnered significant attention for their broad and potent antimicrobial properties.[1][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of various isatin 3-hydrazone compounds, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate further research and development in this promising area of antimicrobial drug discovery.

The core structure of isatin 3-hydrazones, formed by the condensation of isatin with various hydrazine derivatives, allows for extensive structural modifications at the N1 position of the isatin ring, the hydrazone linker, and the aromatic/aliphatic moiety of the hydrazine component. These modifications significantly influence the antimicrobial potency and spectrum of the resulting compounds.[4] This guide will explore the activity of these derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative this compound compounds against various microbial strains as reported in the literature.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID/Description | Staphylococcus aureus | Bacillus subtilis | Bacillus cereus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |

| Isatin 3-(isoproplylidene)hydrazone | - | - | - | - | - | - | - | [1] |

| Isatin 3-(benzylidene)hydrazone | - | - | - | - | - | - | - | [1] |

| Isatin 3-(methyl ethylide)hydrazone | - | - | - | - | - | - | - | [1] |

| Phenolic Isatin-3-hydrazones (3a, 3e, 3m) | Effective | - | - | - | - | - | - | [5] |

| Triethylammonium isatin-hydrazones (3a-e) | 3.1 - 8.9 (µM) | - | ~25 (µM) | - | - | - | - | [6] |

| Isatin-pyrazole hydrazone (PS9) | - | - | - | - | - | - | - | [7][8] |

| Isatin-3-(4'-hydroxy)benzoylhydrazone | - | - | - | 25-50 | - | - | - | [9] |

Note: A '-' indicates that data was not specified in the provided search results. Some studies reported activity without specific MIC values in the abstracts.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID/Description | Candida albicans | Trichophyton mentagrophytes | Reference |

| This compound derivatives | Good activity | - | [1] |

| Isatin-3-(4'-hydroxy)benzoylhydrazone | 25-50 | - | [9] |

| Fluorinated pyridinium isatin-3-acylhydrazones (5c, 5e, 7c) | - | - | [10] |

Experimental Protocols

The evaluation of the antimicrobial activity of this compound compounds involves standardized methodologies. Below are detailed protocols for common assays cited in the literature.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum:

-

Grow microbial cultures overnight in appropriate broth.

-

Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Further dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.

-

The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.[11]

-

Antimicrobial Susceptibility Testing: Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

-

Test compounds

-

Sterile filter paper discs

-

Bacterial or fungal strains

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Sterile swabs

Procedure:

-

Preparation of Agar Plates:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

-

Inoculation:

-

Dip a sterile swab into a standardized microbial suspension (e.g., 0.5 McFarland).

-

Evenly streak the swab over the entire surface of the agar plate to create a lawn of bacteria.

-

-

Application of Discs:

-

Impregnate sterile filter paper discs with a known concentration of the test compound.

-

Place the impregnated discs onto the surface of the inoculated agar plate.

-

Include a control disc with the solvent only.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature for 18-24 hours.

-

-

Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[1] A larger zone of inhibition indicates greater antimicrobial activity.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound compounds.

Caption: Workflow for Synthesis and Antimicrobial Testing of Isatin 3-Hydrazones.

Mechanism of Action

While the precise mechanism of action for all this compound derivatives is not fully elucidated and can vary depending on the specific structural modifications, some studies suggest that their antimicrobial effects may be attributed to the disruption of the bacterial cell membrane.[12][13] This disruption can lead to leakage of intracellular components and ultimately cell death. Further research is needed to fully understand the molecular targets and signaling pathways involved in the antimicrobial activity of this class of compounds.

Conclusion

This compound compounds represent a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. The versatility of their synthesis allows for the generation of large libraries of derivatives with potentially enhanced potency and selectivity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the development of novel isatin-based antimicrobial therapies. Further investigations into their mechanism of action and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

- 1. chesci.com [chesci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures | MDPI [mdpi.com]

- 6. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.longwood.edu [digitalcommons.longwood.edu]

- 12. Isatin-3-acylhydrazones with Enhanced Lipophilicity: Synthesis, Antimicrobial Activity Evaluation and the Influence on Hemostasis System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isatin‐3‐acylhydrazones with Enhanced Lipophilicity: Synthesis, Antimicrobial Activity Evaluation and the Influence on … [ouci.dntb.gov.ua]

Molecular hybridization of Isatin 3-hydrazone for drug discovery

An In-depth Technical Guide to the Molecular Hybridization of Isatin 3-Hydrazone for Drug Discovery

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] It is an endogenous compound found in mammalian tissues and fluids and serves as a versatile precursor for the synthesis of a wide array of pharmacologically active molecules.[1][4] The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug design to create novel compounds with enhanced affinity, efficacy, and improved pharmacokinetic profiles.[3][5]

The C-3 position of the isatin ring is highly reactive, particularly the keto group, making it an ideal site for modification.[6] Hybridization at this position with a hydrazone linker (-C=N-NH-) gives rise to this compound derivatives. This class of compounds has demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anticonvulsant, and neuroprotective activities.[3][4][6][7] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound hybrids, serving as a technical resource for researchers in the field of drug discovery.

General Synthesis of this compound Hybrids

The synthesis of this compound derivatives is typically a straightforward process involving the condensation reaction between a substituted isatin and a suitable hydrazine or hydrazide derivative. The reaction is often carried out in a protic solvent like ethanol and may be catalyzed by a few drops of an acid, such as glacial acetic acid or trifluoroacetic acid.[7][8]

Caption: General workflow for the synthesis of this compound hybrids.

Biological Activities and Quantitative Data

This compound hybrids have been extensively evaluated for a range of biological activities. The structural modifications at the N-1 and C-5 positions of the isatin ring, as well as on the terminal part of the hydrazone moiety, play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Isatin 3-hydrazones have shown significant potential as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[2][9][10] Their mechanism of action often involves the induction of apoptosis and inhibition of key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[10]

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4j | MCF7 (Breast) | 1.51 ± 0.09 | [9][10] |

| 4k | MCF7 (Breast) | 3.56 ± 0.31 | [9][10] |

| 4e | MCF7 (Breast) | 5.46 ± 0.71 | [9][10] |

| 4e | A2780 (Ovary) | 18.96 ± 2.52 | [9][10] |

| 3a (ortho-fluoro) | HuTu 80 (Duodenum) | 33.0 ± 0.9 | [11] |

| 3b (ortho-chloro) | HuTu 80 (Duodenum) | 30.0 ± 1.1 | [11] |

| 3d (bis-fluoro) | HuTu 80 (Duodenum) | 29.0 ± 1.2 | [11] |

| Compound 23 (4-nitro) | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [12] |

| Compound 8 (4-nitrobenzylidene) | A549 (Lung) | 42.43 | [13] |

| Compound 14 (3-hydroxy-4-methoxybenzylidene) | A549 (Lung) | 115.00 | [13] |

| Compound 20 | HT-29 (Colon) | ~22-30 | [2] |

| Compound 35 | HT-29 (Colon) | ~22-30 |[2] |

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The molecular hybridization approach has yielded isatin 3-hydrazones with potent activity against a range of pathogenic microbes, including drug-resistant strains.[8] The incorporation of fragments like quaternary ammonium salts can enhance water solubility and antimicrobial efficacy.[6][14]

Table 2: Antimicrobial Activity (MIC) of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3a, 3e, 3m | Staphylococcus aureus (MRSA) | 2-4 times more active than Norfloxacin | [6] |

| 3a-g series | Staphylococcus aureus | Active | [8][14] |

| 3a-g series | Bacillus cereus | Active | [8][14] |

| Compound 16 | Candida albicans | Significant Cytotoxicity | [1] |

| Compound 16 | Cryptococcus neoformans | Significant Cytotoxicity |[1] |

Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Neuroprotective Activity (MAO Inhibition)

Certain isatin-hydrazone derivatives have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes whose dysregulation is implicated in neurodegenerative diseases like Parkinson's disease.[15] Inhibition of MAO-B can prevent the breakdown of dopamine and reduce the formation of reactive oxygen species (ROS), offering a neuroprotective effect.

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Isatin-Hydrazone Derivatives

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI for MAO-B) | Reference |

|---|---|---|---|---|

| IS7 | MAO-B | 0.082 | 233.85 | [15] |

| IS13 | MAO-B | 0.104 | 212.57 | [15] |

| IS6 | MAO-B | 0.124 | 263.80 | [15] |

| IS15 | MAO-A | 1.852 | - | [15] |

| IS3 | MAO-A | 2.385 | - |[15] |

Signaling Pathways and Mechanisms of Action

CDK2 Inhibition in Cancer

Several studies have identified isatin 3-hydrazones as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[10] CDK2 is a key regulator of the cell cycle, specifically the G1/S phase transition. By inhibiting CDK2, these compounds can halt cell cycle progression, leading to cell growth arrest and apoptosis in cancer cells. Molecular docking studies suggest they act as Type II ATP competitive inhibitors.[10]

Caption: Inhibition of the CDK2 pathway by this compound derivatives.

Table 4: Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity

| Compound ID | IC50 (µM) | Reference |

|---|---|---|

| Imatinib (Reference) | 0.131 | [10] |

| 4j | 0.245 | [10] |

| 4k | 0.300 |[10] |

MAO-B Inhibition in Neuroprotection

In the brain, MAO-B metabolizes neurotransmitters like dopamine. This process can generate harmful reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. This compound hybrids that selectively inhibit MAO-B can increase dopamine levels and simultaneously reduce ROS production, providing a dual therapeutic benefit for neurodegenerative disorders.

Caption: Neuroprotective mechanism via MAO-B inhibition by Isatin 3-Hydrazones.

Detailed Experimental Protocols

General Procedure for Synthesis of Isatin 3-Hydrazones

This protocol is a generalized representation based on methods described in the literature.[7][8][14][16]

-

Reactant Preparation: Dissolve an appropriate substituted isatin (1 mmol) and a hydrazide derivative (1 mmol) in a suitable solvent, such as absolute ethanol (7-10 mL) or DMF (30 mL), in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of an acid, typically glacial acetic acid (10 mL) or trifluoroacetic acid (20 mol%).[7][8]

-

Reaction: Stir the mixture magnetically. The reaction can be performed at room temperature or heated under reflux (e.g., at 60°C or the boiling point of the solvent) for a period ranging from 30 minutes to 3 hours.[7][8]

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Wash the crude product with a suitable solvent like anhydrous diethyl ether to remove impurities.[8] The product can be further purified by recrystallization from an appropriate solvent (e.g., acetone).[16]

-

Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.[8][17]

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is based on descriptions of cytotoxicity testing for isatin-hydrazones.[2][9][10]

-

Cell Seeding: Seed human cancer cells (e.g., MCF7, A2780) into 96-well plates at a specified density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare stock solutions of the synthesized this compound compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The molecular hybridization of the isatin scaffold with a 3-hydrazone linker has proven to be a highly effective strategy for the discovery of novel therapeutic agents. These hybrids exhibit a remarkable diversity of biological activities, with promising results in the fields of oncology, infectious diseases, and neuropharmacology. The straightforward and versatile synthesis allows for the creation of large libraries of compounds for screening.

Structure-activity relationship (SAR) studies have revealed that substituents on both the isatin core and the hydrazone moiety are critical for activity, indicating that these compounds can be finely tuned to optimize potency and selectivity.[3][10] Future research should focus on exploring novel hybrid partners, elucidating detailed mechanisms of action through advanced biological and computational studies, and optimizing the ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to advance them toward clinical development. The continued exploration of this compound hybrids holds significant promise for addressing unmet medical needs.

References